3-(Sulfamoylmethyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(sulfamoylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c9-14(12,13)5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLWKMAZBPYIJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 3 Sulfamoylmethyl Benzoic Acid
Multi-Step Synthesis of 3-(Sulfamoylmethyl)benzoic Acid
The construction of this compound requires a multi-step synthetic sequence that carefully controls the introduction and manipulation of functional groups on the benzene (B151609) ring. The synthesis is designed to ensure the correct meta-relationship between the carboxylic acid and the sulfamoylmethyl moieties.
Achieving the desired 1,3-substitution pattern on the benzene ring is a cornerstone of the synthetic strategy. The regiochemical outcome of reactions on substituted benzenes is dictated by the electronic nature of the directing group already present on the ring. The carboxylic acid group is an electron-withdrawing group and, as such, is a meta-director in electrophilic aromatic substitution reactions. This property can be leveraged to introduce substituents at the C3 position.
However, a more common and often higher-yielding approach involves starting with a precursor that already possesses the desired meta-substitution pattern. Using a pre-functionalized starting material like 3-methylbenzoic acid (m-toluic acid) circumvents potential issues with regioselectivity and the harsh conditions often required for direct functionalization of deactivated rings like benzoic acid. This precursor-based approach allows for the subsequent elaboration of the methyl group into the desired sulfamoylmethyl functionality.
A robust synthetic pathway to this compound originates from 3-methylbenzoic acid. This precursor contains the essential carbon framework with the correct regiochemistry. The synthesis proceeds through the functionalization of the benzylic methyl group.
The key transformations are outlined below:
Benzylic Bromination: The methyl group of 3-methylbenzoic acid is first activated through free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, to yield 3-(bromomethyl)benzoic acid.
Sulfonation: The resulting benzylic bromide is a versatile intermediate. It can be converted to a sulfonate salt by reaction with sodium bisulfite.
Chlorination and Amination: The sulfonate is then converted into the corresponding sulfonyl chloride using a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Subsequent reaction of the sulfonyl chloride with ammonia provides the target this compound. This sequence of converting a halide to a sulfonamide is a known method in organic synthesis. nih.govnih.gove-journals.in
A summary of this synthetic approach is presented in the table below.
Table 1: Proposed Multi-Step Synthesis of this compound
| Step | Precursor | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | 3-Methylbenzoic acid | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | 3-(Bromomethyl)benzoic acid |
| 2 | 3-(Bromomethyl)benzoic acid | Sodium bisulfite (NaHSO₃) | Sodium 3-(carboxybenzyl)sulfonate |
| 3 | Sodium 3-(carboxybenzyl)sulfonate | Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂) | 3-(Chlorosulfonylmethyl)benzoic acid |
| 4 | 3-(Chlorosulfonylmethyl)benzoic acid | Ammonia (NH₃) | This compound |
Derivatization Strategies for Analog Development
To investigate structure-activity relationships and develop new compounds with tailored properties, derivatization of the parent this compound molecule is essential. Modifications can be targeted at the sulfamoylmethyl moiety or the benzoic acid core.
The sulfamoyl group (-SO₂NH₂) offers a prime site for modification. The nitrogen atom can be substituted with various alkyl or aryl groups to produce secondary or tertiary sulfonamides. A common method to achieve this involves reacting the intermediate 3-(chlorosulfonylmethyl)benzoic acid with a range of primary or secondary amines instead of ammonia. nih.gov This approach allows for the introduction of diverse functional groups, altering the compound's polarity, size, and hydrogen-bonding capabilities.
Table 2: Examples of N-Substituted Analogs via Sulfamoylmethyl Modification
| Reactant Amine | Resulting Moiety | Analog Name |
|---|---|---|
| Methylamine | -SO₂NHCH₃ | 3-((N-Methylsulfamoyl)methyl)benzoic acid |
| Aniline | -SO₂NHPh | 3-((N-Phenylsulfamoyl)methyl)benzoic acid |
| Piperidine | -SO₂N(CH₂)₅ | 3-((Piperidin-1-ylsulfonyl)methyl)benzoic acid |
| 4-Fluoroaniline | -SO₂NHC₆H₄F | 3-((N-(4-Fluorophenyl)sulfamoyl)methyl)benzoic acid |
The benzoic acid portion of the molecule provides multiple avenues for derivatization. The carboxylic acid group can be converted into other functional groups, and additional substituents can be introduced onto the aromatic ring.
Carboxylic Acid Modifications: The carboxyl group can undergo standard transformations. Esterification, for instance through a Fischer esterification with an alcohol under acidic conditions, yields ester analogs. truman.edu Amidation, through activation of the carboxylic acid (e.g., with EDCI/HOBt) followed by reaction with an amine, produces amide derivatives. semanticscholar.org
Ring Substitutions: Further functionalization of the aromatic ring can be achieved by starting with appropriately substituted precursors. For example, beginning the synthetic sequence with a halogenated or nitrated version of 3-methylbenzoic acid would lead to analogs with additional substituents on the benzoic acid core.
Table 3: Examples of Modifications to the Benzoic Acid Core
| Modification Type | Reagents/Precursor | Resulting Functional Group/Structure |
|---|---|---|
| Esterification | Methanol, H₂SO₄ | Methyl 3-(sulfamoylmethyl)benzoate |
| Amidation | Benzylamine, EDCI, HOBt | N-Benzyl-3-(sulfamoylmethyl)benzamide |
| Ring Substitution | Start with 5-Chloro-3-methylbenzoic acid | 5-Chloro-3-(sulfamoylmethyl)benzoic acid |
| Ring Substitution | Start with 5-Nitro-3-methylbenzoic acid | 5-Nitro-3-(sulfamoylmethyl)benzoic acid |
The synthesis of structural isomers and cyclized bioisosteres is a powerful strategy in medicinal chemistry. A key example relevant to this compound is the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole. The 1,2-benzisoxazole (B1199462) scaffold is considered a "privileged structure" in drug discovery. nih.gov
The synthesis of these derivatives has been reported, starting from 3-(bromomethyl)-1,2-benzisoxazole. nih.govnih.gove-journals.in The synthetic route mirrors the one used to elaborate the sulfamoylmethyl group in the acyclic benzoic acid series: reaction with sodium bisulfite, followed by chlorination and amination to furnish the 3-(sulfamoylmethyl)-1,2-benzisoxazole. nih.gove-journals.in This demonstrates a convergent synthetic strategy where a common intermediate (a benzylic bromide) can be used to access both the benzoic acid and the benzisoxazole series.
Table 4: Structural Comparison of this compound and its Benzisoxazole Analog
| Compound Name | Chemical Structure | Core Moiety |
|---|---|---|
| This compound | C₈H₉NO₄S | Benzoic acid |
| 3-(Sulfamoylmethyl)-1,2-benzisoxazole | C₈H₈N₂O₃S | 1,2-Benzisoxazole |
Catalytic and Green Chemistry Perspectives in Synthesis
The synthesis of this compound is increasingly being viewed through the lens of catalytic efficiency and green chemistry principles, aiming to develop more sustainable and atom-economical synthetic routes. Modern approaches focus on minimizing waste, avoiding hazardous reagents, and employing catalytic systems that offer high selectivity and yield under milder conditions.
Transition metal catalysis offers powerful tools for the construction of the key bonds within this compound. Palladium, ruthenium, and silver-based catalysts have shown significant promise in related transformations.
Palladium-Catalyzed Cross-Coupling Reactions: A plausible and efficient strategy for the synthesis of this compound involves the palladium-catalyzed cross-coupling of a methylsulfonamide with an appropriate aryl halide. This approach is particularly attractive for its broad functional group tolerance. For instance, a three-component synthesis using sulfonamides, paraformaldehyde, and arylboronic acids, catalyzed by palladium, presents a direct method to obtain arylmethylsulfonamide derivatives organic-chemistry.org. This methodology could be adapted by using a boronic acid derivative of benzoic acid to introduce the sulfamoylmethyl group at the desired position.
Ruthenium-Catalyzed C-H Functionalization: Direct functionalization of C-H bonds is a highly atom-economical approach. Ruthenium catalysts have been effectively used for the ortho-C-H arylation of benzoic acids nih.govd-nb.info. While direct C-H sulfamoylmethylation has not been specifically reported for this molecule, the development of ruthenium-catalyzed C-H functionalization opens avenues for future research in this area mdpi.comresearchgate.netresearchgate.net. Such a method would ideally start from 3-methylbenzoic acid (m-toluic acid) and directly introduce the sulfonamide functionality at the methyl group, representing a significant improvement in synthetic efficiency.
Silver-Catalyzed Sulfonamidation: Silver-catalyzed sulfonamidation of benzylic C(sp³)-H bonds presents another potential route researchgate.net. This method could be applied to 3-methylbenzoic acid, using a suitable sulfonamidating agent in the presence of a silver catalyst and an oxidant like potassium persulfate (K₂S₂O₈). This direct approach avoids the pre-functionalization of the starting material, which is a key principle of green chemistry.
A summary of potential catalytic approaches is presented in the table below.
| Catalytic System | Key Transformation | Potential Starting Materials | Advantages |
| Palladium (Pd) | Cross-coupling | 3-Halobenzoic acid, methanesulfonamide | High yields, broad substrate scope organic-chemistry.orgacs.org |
| Ruthenium (Ru) | C-H Functionalization | 3-Methylbenzoic acid | High atom economy, direct functionalization nih.govd-nb.infomdpi.com |
| Silver (Ag) | C-H Sulfonamidation | 3-Methylbenzoic acid | Mild reaction conditions, good functional group tolerance researchgate.net |
The principles of green chemistry are integral to the modern synthesis of pharmaceutical intermediates like this compound. Key areas of focus include the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient processes.
Solvent Selection: A significant advancement in the green synthesis of sulfonamides is the use of alternative, environmentally friendly solvents. Water has been explored as a solvent for sulfonamide synthesis, offering a safe and inexpensive medium researchgate.net. Other green solvents like deep eutectic solvents (DES) have also been successfully employed, providing a non-toxic and often biodegradable reaction environment thieme-connect.com. The use of such solvents can dramatically reduce the environmental impact of the synthesis of this compound.
Catalyst-Free and Metal-Free Approaches: To further enhance the green credentials of the synthesis, catalyst-free and metal-free methods are being investigated. Visible-light-mediated photocatalysis offers a promising metal-free alternative for the synthesis of sulfonamides rsc.orgrsc.orgresearchgate.net. These reactions can often be carried out under mild, room-temperature conditions, reducing energy consumption rsc.orgrsc.org. For instance, a novel photocatalytic strategy utilizing NaI as a dual-functional transfer reagent allows for the efficient synthesis of arylsulfonamides from aryl triflates under transition-metal-free conditions rsc.orgrsc.org.
Atom Economy and Waste Reduction: The design of synthetic routes with high atom economy is a cornerstone of green chemistry. Multi-component reactions, where three or more reactants are combined in a single step to form the final product, are particularly advantageous in this regard thieme-connect.com. A palladium-catalyzed three-component reaction of aryl bromides, K₂S₂O₅, and amines has been developed for the synthesis of sulfonamides, showcasing a high degree of atom economy through a mechanochemical approach thieme-connect.com. Such strategies, if applied to the synthesis of this compound, would significantly reduce waste generation.
The following table summarizes key green chemistry approaches applicable to the synthesis of this compound.
| Green Chemistry Principle | Approach | Specific Examples | Environmental Benefit |
| Safer Solvents | Use of water or deep eutectic solvents (DES) | Sulfonamide synthesis in water or DES researchgate.netthieme-connect.com | Reduced toxicity and environmental pollution |
| Energy Efficiency | Photocatalysis, mechanochemistry | Visible-light mediated synthesis of sulfonamides rsc.orgrsc.orgresearchgate.net | Lower energy consumption, mild reaction conditions |
| Waste Prevention | Atom-economical reactions | Three-component synthesis of sulfonamides thieme-connect.com | Minimized byproduct formation |
| Use of Renewable Feedstocks | Synthesis from biomass-derived materials | Routes to benzoic acid derivatives from coumalic acid rsc.org | Reduced reliance on fossil fuels |
By integrating these catalytic and green chemistry perspectives, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible. Future research will likely focus on the development of novel catalytic systems that operate under even milder conditions and the use of bio-based starting materials to further enhance the green credentials of the synthetic process.
Comprehensive Pharmacological and Biological Investigations of 3 Sulfamoylmethyl Benzoic Acid and Its Derivatives
Neurological Activity Studies
Anticonvulsant Efficacy of Related Benzisoxazole Isomers
Derivatives of 1,2-benzisoxazole (B1199462), a class of compounds related to 3-(sulfamoylmethyl)benzoic acid, have demonstrated notable anticonvulsant properties. Specifically, 3-(sulfamoylmethyl)-1,2-benzisoxazole and its derivatives have been synthesized and evaluated for their effectiveness in controlling seizures in animal models. nih.gov
Initial research involved the synthesis of several 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives. nih.gov These compounds were then tested in mice to determine their anticonvulsant activity. nih.govresearchgate.net The results indicated that some of these derivatives exhibited significant anticonvulsant effects. nih.gov
Further structure-activity relationship studies revealed that modifications to the benzisoxazole ring could impact both the anticonvulsant efficacy and neurotoxicity. The introduction of a halogen atom at the 5-position of the benzisoxazole ring was found to increase the anticonvulsant activity; however, it also led to higher neurotoxicity. nih.gov Conversely, the substitution of a sulfamoyl group resulted in decreased activity. nih.govnih.gov The activity observed in monoalkylated compounds is thought to be a result of biotransformation. nih.gov
Among the synthesized compounds, 3-(sulfamoylmethyl)-1,2-benzisoxazole, also known as AD-810, was identified as a particularly promising anticonvulsant agent. nih.govresearchgate.net This was based on its favorable ratio of neurotoxic dose to effective dose. nih.gov In comparative studies, AD-810 demonstrated more potent anticonvulsant activity against maximal electroshock seizures in rats, rabbits, and dogs than existing drugs like diphenylhydantoin and carbamazepine. researchgate.net It also showed a more rapid onset and longer duration of action. researchgate.net Encouragingly, no tolerance to the anticonvulsant effects of AD-810 was observed after repeated administration. researchgate.net
| Compound | Modification | Effect on Anticonvulsant Activity | Effect on Neurotoxicity |
| 5-halogenated derivative | Introduction of a halogen atom at the 5-position | Increased | Increased |
| Sulfamoyl-substituted derivative | Substitution of a sulfamoyl group | Decreased | Not specified |
| 3-(sulfamoylmethyl)-1,2-benzisoxazole (AD-810) | Parent compound | Marked anticonvulsant activity | Lower neurotoxicity compared to existing drugs |
Anti-inflammatory and Immunomodulatory Research
P2Y14 Receptor Antagonism by 3-Sulfonamido Benzoic Acid Derivatives
Recent research has identified 3-sulfonamido benzoic acid derivatives as a promising class of P2Y14 receptor antagonists. nih.gov The P2Y14 receptor is a key player in inflammatory processes, making it a viable target for the development of anti-inflammatory drugs. nih.govresearchgate.net A series of these derivatives were designed, synthesized, and evaluated for their ability to block the P2Y14 receptor. nih.gov
Among the synthesized compounds, one particular derivative, designated as compound 25l, emerged as the most potent antagonist with an IC50 value of 5.6 ± 0.3 nM. nih.gov This compound exhibited significantly better antagonistic activity and a superior binding affinity for the P2Y14 receptor compared to PPTN, a well-known P2Y14 receptor antagonist. nih.govacs.org Furthermore, compound 25l demonstrated improved solubility and pharmacokinetic properties over PPTN. nih.gov The development of these novel antagonists was guided by a scaffold hopping strategy, building upon a previously reported 3-amide benzoic acid scaffold. nih.gov This approach has led to the identification of antagonists with improved pharmacokinetic profiles. nih.gov
| Compound | IC50 (nM) | Key Features |
| Compound 25l | 5.6 ± 0.3 | Potent P2Y14R antagonist, superior binding affinity and pharmacokinetic properties compared to PPTN. nih.gov |
| PPTN | Not specified | Reference P2Y14R antagonist. nih.gov |
| Compound 11m | 2.18 | Potent P2Y14 antagonizing activity with greatly improved water solubility and bioavailability compared with PPTN. nih.gov |
Attenuation of Pro-inflammatory Cytokines
The anti-inflammatory effects of these novel 3-sulfonamido benzoic acid derivatives have been demonstrated through their ability to reduce the levels of pro-inflammatory cytokines. In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, treatment with compound 25l significantly decreased the inflammatory response in lung tissues. nih.gov
Specifically, the levels of key pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), were markedly reduced following the administration of compound 25l. nih.gov This suppression of cytokine production highlights the potent anti-inflammatory activity of this compound and its potential as a therapeutic agent for inflammatory conditions. nih.gov The P2Y14 receptor is known to play a role in modulating the inflammatory process, and its antagonism by these derivatives appears to be a key mechanism behind their anti-inflammatory effects. researchgate.net
Preclinical Models of Acute Lung Injury
The therapeutic potential of 3-sulfonamido benzoic acid derivatives has been further investigated in preclinical models of acute lung injury (ALI). nih.gov The P2Y14 receptor has been identified as a potential therapeutic target for various inflammatory diseases, with ALI being a primary focus. nih.gov
In a lipopolysaccharide (LPS)-induced mouse model of ALI, the administration of compound 25l, a potent P2Y14 receptor antagonist, demonstrated significant anti-inflammatory effects. nih.gov The results showed a marked reduction in the inflammatory response within the lung tissues of the treated mice. nih.gov This suggests that the antagonism of the P2Y14 receptor by this class of compounds could be a viable strategy for the treatment of ALI. nih.gov The promising results from these preclinical studies, combined with the favorable druggability of compounds like 25l, position them as strong candidates for further investigation as anti-inflammatory drugs for ALI. nih.gov
Antimicrobial and Anti-parasitic Applications
The antimicrobial and anti-parasitic potential of this compound and its derivatives has been a subject of scientific inquiry, revealing a spectrum of activity against various pathogens.
Antibacterial Spectrum and Efficacy
Derivatives of benzoic acid have demonstrated notable antibacterial properties. The position of substituents on the benzoic acid ring plays a crucial role in their efficacy. For instance, studies on Escherichia coli have shown that benzoic acid itself and its 2-hydroxy derivative exhibit strong antibacterial activity. nih.gov Specifically, benzoic acid was found to inhibit the growth of E. coli O157:H7 at a concentration of 1 mg/mL. nih.gov The introduction of a hydroxyl or methoxyl group to the benzoic acid, with the exception of the ortho position for the hydroxyl group, tends to weaken its antibacterial effect. nih.gov For example, a hydroxyl group at the meta position (3-hydroxybenzoic acid) showed stronger bactericidal effects against E. coli than a methoxyl group at the same position (3-methoxybenzoic acid). nih.gov
The antibacterial mechanism of benzoic acid is attributed to its ability to transport H+ ions into the bacterial cytoplasm, disrupting the cell's homeostasis. researchgate.net The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, can reduce the penetration of lipophilic compounds like phenolic acids, contributing to their resistance. nih.gov
Novel triazolo[4,3-a]pyrazine derivatives have also been synthesized and evaluated for their antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.com Some of these compounds displayed moderate to good activity, with one derivative showing superior efficacy comparable to the first-line antibiotic ampicillin. mdpi.com Furthermore, certain quinolinium derivatives have exhibited potent antibacterial action against various strains, including multidrug-resistant ones like MRSA and VRE. nih.gov
**Table 1: Antibacterial Activity of Benzoic Acid Derivatives against *E. coli***
| Compound | Concentration for Growth Inhibition (mg/mL) | Reference |
|---|---|---|
| Benzoic Acid | 1 | nih.gov |
| 2-Hydroxybenzoic Acid | 1 | nih.gov |
| 3-Hydroxybenzoic Acid | >1 | nih.gov |
| 4-Hydroxybenzoic Acid | >1 | nih.gov |
| 3-Methoxybenzoic Acid | >1 | nih.gov |
Antifungal Properties
Benzoic acid and its derivatives are recognized for their antifungal capabilities. nih.govresearchgate.net Their activity has been observed against a range of fungi, including pathogenic species. nih.gov For instance, benzoic acid has been reported to have a fungistatic effect on fungi such as Aspergillus niger. researchgate.net
Research into benzoic acid derivatives has aimed to improve their antifungal potency by targeting fungal-specific enzymes like CYP53. nih.gov Through similarity-based virtual screening and synthesis, new benzoic acid derivatives have been developed and tested against fungi such as Cochliobolus lunatus and Aspergillus niger. nih.gov Additionally, carnosic acid and carnosol, when derivatized with triazoles, have shown antifungal activity against Cryptococcus neoformans and Candida albicans. mdpi.com One such derivative with a p-Br-benzyl substituent on the triazole ring demonstrated significant inhibition of C. neoformans growth. mdpi.com
Anthelmintic Activity of Metal Complexes of Related Benzoic Acid Derivatives
The therapeutic potential of benzamide (B126) derivatives can be enhanced through the formation of metal complexes. derpharmachemica.com It has been observed that some drugs exhibit increased activity when administered as metal complexes compared to their organic forms. derpharmachemica.com Transition metal complexes of certain benzamide derivatives have been synthesized and evaluated for their anthelmintic activity. derpharmachemica.com
For example, cobalt and copper complexes of some benzamides have been studied for their effectiveness against the adult Indian Earthworm, Eicinia foetida, which is used as a model due to its anatomical and physiological similarities to human intestinal roundworm parasites. derpharmachemica.com These studies are part of a broader investigation into the bioactivity of metal complexes of various benzamide derivatives, which have also shown potential antibacterial and antifungal properties. derpharmachemica.com The synthesis of these complexes often involves reacting a benzamide derivative with a metal salt, such as cobalt or copper acetate, in a suitable solvent. researchgate.netresearchgate.net
Enzyme Inhibition and Metabolic Pathway Modulation
The sulfonamide group, a key feature of this compound, is central to its and its derivatives' ability to inhibit specific enzymes and modulate critical metabolic pathways.
Carbonic Anhydrase Inhibition (CA-II, CA-IX) by Related Structures
Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes. nih.gov Specifically, derivatives of benzenesulfonamide (B165840) have been investigated as potent inhibitors of several human CA isoforms, including CA II and the tumor-associated CA IX. nih.gov
A series of benzamides with 4-sulfamoyl moieties were found to inhibit hCA II and hCA IX in the low nanomolar or even subnanomolar range. nih.gov The topology of the CA active site, a cone-shaped cavity with a zinc ion at its base, provides a target for the design of selective inhibitors. nih.gov The overexpression of CA IX in many solid tumors, often associated with tumor hypoxia, makes it a promising target for anticancer therapies. nih.gov Consequently, the selective inhibition of CA IX over other isoforms like CA II is a key goal in the development of new antiproliferative agents. nih.gov Some novel aryl thiazolone-benzenesulfonamides have demonstrated excellent inhibitory activity against CA IX with high selectivity over CA II. nih.gov
Table 2: Inhibition of Carbonic Anhydrase Isoforms by Benzamide-4-Sulfonamide Derivatives
| Compound Type | Target Isoform | Inhibition Range (KI) | Reference |
|---|---|---|---|
| Benzamide-4-sulfonamides | hCA II, hCA IX | Low nanomolar to subnanomolar | nih.gov |
| Aryl thiazolone-benzenesulfonamides | CA IX | 10.93–25.06 nM (IC50) | nih.gov |
| Aryl thiazolone-benzenesulfonamides | CA II | 1.55–3.92 µM (IC50) | nih.gov |
Modulation of Folate Synthesis Enzymes
Sulfonamides function as antimicrobial agents by interfering with the folic acid synthesis pathway in microorganisms. researchgate.netresearchgate.net They are structural analogs of para-aminobenzoic acid (pABA) and act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). researchgate.netresearchgate.net This enzyme catalyzes the condensation of pABA with dihydropteroate pyrophosphate (DHP-pp) to form dihydropteroate, a precursor to folic acid. researchgate.net By blocking this step, sulfonamides prevent the synthesis of dihydrofolate (DHF) and subsequently tetrahydrofolate (THF), which is essential for the production of nucleic acids and certain amino acids, thereby inhibiting bacterial growth. researchgate.netyoutube.com
Furthermore, conjugates of folic acid with sulfonamides have been synthesized and evaluated as antibacterial agents that target the folate pathway. nih.gov Some of these novel conjugates have shown potent inhibition of dihydrofolate reductase (DHFR), another key enzyme in the folate synthesis pathway. nih.gov DHFR catalyzes the reduction of DHF to THF. youtube.com The inhibition of both DHPS and DHFR can lead to a synergistic antibacterial effect. youtube.com
Nitrile Hydratase Screening Applications for Benzoic Acid Derivatives
The enzymatic conversion of nitriles to valuable amides and carboxylic acids represents a significant area of interest in green chemistry and pharmaceutical synthesis. Nitrile-hydrolyzing enzymes, such as nitrile hydratase (NHase) and nitrilase, offer a mild and selective alternative to harsh chemical hydrolysis methods. researchgate.netfrontiersin.org These biocatalytic systems operate under ambient conditions, often exhibiting high chemo-, regio-, and enantioselectivity, which is particularly advantageous for complex pharmaceutical intermediates. researchgate.net
There are two primary enzymatic pathways for nitrile hydrolysis. The first is a direct, one-step conversion of a nitrile to a carboxylic acid and ammonia, catalyzed by nitrilase. researchgate.netnist.gov The second is a two-step process where nitrile hydratase first hydrates the nitrile to the corresponding amide, which can then be further hydrolyzed to the carboxylic acid by an amidase. researchgate.netthieme-connect.de
Nitrile hydratases have demonstrated broad substrate specificity, effectively catalyzing the hydration of a variety of aromatic nitriles. For instance, NHase from Rhodococcus rhodochrous can hydrate (B1144303) benzonitrile (B105546), the parent structure of benzoic acid derivatives, at a relative rate of 80% compared to its activity on pyridine-3-carbonitrile. thieme-connect.de This capability underscores the potential for applying nitrile hydratase screening to the synthesis of benzoic acid derivatives. A bacterial strain, Rhodococcus sp. MTB5, has been identified to possess a nitrile hydratase/amidase pathway capable of producing metabolic intermediates like benzamide and benzoic acid from nitrile-contaminated samples. frontiersin.org
While direct studies on the nitrile hydratase-mediated synthesis of this compound are not prominent, the established activity of these enzymes on various benzonitrile derivatives suggests a strong potential for this application. thieme-connect.de Screening a library of nitrile hydratases could identify a suitable biocatalyst for the selective hydration of a precursor nitrile, 3-(sulfamoylmethyl)benzonitrile, to yield either 3-(sulfamoylmethyl)benzamide or directly to this compound, depending on the enzymatic machinery of the selected microorganism. frontiersin.orglumenlearning.com
Soluble Epoxide Hydrolase and 5-Lipoxygenase Activating Protein Inhibition by Related Quinazolinone Derivatives
Quinazolinone structures, which are derived from benzoic acid precursors, have been identified as promising scaffolds for dual inhibitors of soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP). acs.orgnih.gov Inhibition of sEH is a therapeutic strategy aimed at increasing the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs). acs.orgnih.gov In a search for new sEH inhibitors, novel amide analogues of quinazolinone-7-carboxylic acid were designed and synthesized. acs.org
These quinazolinone-7-carboxamide derivatives showed potent inhibitory activity against human sEH. nih.govnih.gov Structure-activity relationship (SAR) studies revealed that the amide and thiobenzyl portions flanking the quinazolinone core are crucial for this inhibitory action. nih.gov Several compounds in this series demonstrated significant sEH inhibition, with IC₅₀ values in the sub-micromolar range. acs.orgnih.gov For example, compound 34 in the study, a quinazolinone-7-carboxamide derivative, not only inhibited sEH effectively but also showed inhibitory activity against FLAP-mediated leukotriene biosynthesis. nih.govnih.gov
The development of these quinazolinone-7-carboxamides as novel lead structures opens avenues for creating new analogues with enhanced potency and selectivity for sEH, either with or without concurrent FLAP inhibition. nih.govnih.gov
Table 1: Inhibition of human soluble epoxide hydrolase (sEH) and FLAP by selected Quinazolinone-4(3H)-one-7-carboxamide Derivatives
| Compound | sEH IC₅₀ (µM) | FLAP IC₅₀ (µM) |
| 34 | 0.30 | 2.91 |
| 35 | 0.33 | >10 |
| 37 | 0.66 | >10 |
| 43 | 0.52 | >10 |
| Data sourced from ACS Omega (2022). acs.orgnih.gov |
Protein Tyrosine Phosphatase-1B Inhibition by Related Benzoxazole Derivatives
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for the development of therapies for diabetes and obesity. nih.govnih.gov Benzoic acid derivatives and their heterocyclic analogues, such as benzoxazoles and the structurally similar benzimidazoles, have been explored as PTP1B inhibitors. nih.govnih.gov
Specifically, potent nonpeptidic benzimidazole (B57391) sulfonamide inhibitors of PTP1B have been developed. nih.gov These compounds were optimized from a tripeptide containing a novel (S)-isothiazolidinone phosphotyrosine mimetic. nih.gov An X-ray co-crystal structure of one such inhibitor demonstrated that the benzimidazole sulfonamide portion forms a bidentate hydrogen bond with Asp48 in the enzyme's active site. nih.gov This rational, structure-based design has led to the identification of inhibitors with low nanomolar potency against PTP1B. nih.gov
Furthermore, research into 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, which are isomers of benzoxazoles, has shown significant biological activity. nih.gov While primarily investigated for their anticonvulsant properties, the presence of the sulfamoylmethyl group on a benzisoxazole scaffold is a feature shared with other enzyme inhibitors. nih.gov The study on these compounds revealed that substitutions on the benzisoxazole ring and the sulfamoyl group significantly influenced their biological activity and neurotoxicity. nih.gov
Table 2: Anticonvulsant Activity of 3-(Sulfamoylmethyl)-1,2-benzisoxazole Derivatives in Mice
| Compound | R | R¹ | ED₅₀ (mg/kg) |
| 1a | H | H | 23 |
| 1b | Cl | H | 12 |
| 1c | NO₂ | H | >300 |
| 2a | H | CH₃ | 37 |
| 2b | Cl | CH₃ | 21 |
| ED₅₀ is the median effective dose for protection against maximal electroshock seizures. Data sourced from the Journal of Medicinal Chemistry (1979). nih.gov |
Anticancer and Antitumor Potential
The sulfonamide group is a key pharmacophore in a variety of therapeutic agents, and its incorporation into benzoic acid derivatives has led to the discovery of compounds with significant anticancer potential. nih.govnih.gov
Evaluation of Cytotoxic Effects of Benzoic Acid Derivatives
Derivatives of benzoic acid containing a sulfonamide moiety have demonstrated notable cytotoxic effects against a range of human cancer cell lines. nih.govnih.gov In one study, a series of synthesized sulfonamides were evaluated for their ability to inhibit the proliferation of HeLa (cervical cancer), MCF-7 (breast cancer), and MDA-MB-468 (breast cancer) cells. nih.gov The results indicated that these compounds were particularly effective against the breast cancer cell lines, with some derivatives showing IC₅₀ values below 30 µM against MDA-MB-468 cells. nih.gov Another study focusing on novel sulfonamide derivatives found that certain compounds were potent against both breast (MDA-MB-231) and colon (HT-29) cancer cell lines. nih.gov
The cytotoxic activity of these compounds highlights their potential as starting points for the development of new anticancer drugs. The variation in activity based on the specific substitutions on the sulfonamide and benzoic acid scaffolds provides a basis for further structure-activity relationship studies. nih.govnih.gov
Table 3: Cytotoxic Activity (IC₅₀, µM) of Selected Sulfonamide Derivatives against Human Cancer Cell Lines
| Cell Line | Compound A | Compound B | Compound C |
| HeLa | 360 µM | 145 µM | 250 µM |
| MCF-7 | 128 µM | 110 µM | 95 µM |
| MDA-MB-468 | < 30 µM | < 30 µM | < 30 µM |
| Data represents a selection of findings from a study on novel sulfonamide derivatives. Sourced from the Iranian Journal of Pharmaceutical Research (2012). nih.gov |
Mechanistic Insights into Anticancer Action (e.g., enzyme modulation)
The anticancer activity of sulfonamide-containing compounds, including benzoic acid derivatives, is often attributed to their ability to modulate the activity of various enzymes that are crucial for tumor growth and survival. nih.gov One of the primary mechanisms is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. nih.gov These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can disrupt cancer cell proliferation. nih.govnih.gov Benzamide-4-sulfonamides have been shown to be potent inhibitors of these CA isoforms, with some compounds exhibiting inhibition constants in the low nanomolar range. nih.gov
Beyond carbonic anhydrase, sulfonamides can also function as inhibitors of other key enzymes in cancer progression, such as tyrosine kinases, which are central to many signaling pathways that control cell growth and division. nih.gov Furthermore, they have been investigated as inhibitors of matrix metalloproteinases, which play a role in cancer cell invasion and metastasis, and as histone deacetylase inhibitors, pointing towards epigenetic mechanisms of action. nih.gov This multi-targeted capability underscores the value of sulfonamide derivatives as a versatile scaffold for the design of novel anticancer therapies. nih.gov
Mechanistic Elucidation of Biological Actions of 3 Sulfamoylmethyl Benzoic Acid
Identification and Characterization of Molecular Targets
Research into the biological effects of 3-(sulfamoylmethyl)benzoic acid derivatives has identified the P2Y₁₄ receptor (P2Y₁₄R) as a primary molecular target. nih.govnih.gov This G protein-coupled receptor (GPCR) is recognized as a significant player in various inflammatory diseases, including acute lung injury. nih.govnih.gov The antagonistic activity of these compounds at the P2Y₁₄R suggests that their biological effects are mediated through the modulation of this receptor's function.
Derivatives of 3-sulfamoylbenzoic acid have been designed and synthesized to act as antagonists of the P2Y₁₄R. nih.gov In addition to the P2Y₁₄ receptor, other research on different benzoic acid derivatives has pointed to potential interactions with other molecular targets, such as the anti-apoptotic proteins Mcl-1 and Bfl-1, and the enzyme trans-sialidase. However, for this compound and its direct sulfonamide analogs, the most characterized molecular target to date is the P2Y₁₄ receptor.
Cellular Signaling Pathway Dissection (e.g., inflammatory cascades)
Activation of the P2Y₁₄ receptor by its endogenous ligands typically initiates intracellular signaling cascades that contribute to inflammatory responses. nih.govresearchgate.net As antagonists, this compound and its derivatives can interrupt these pathways. The P2Y₁₄ receptor is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. nih.gov It can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2. nih.gov
By blocking the P2Y₁₄ receptor, this compound derivatives can prevent these downstream signaling events. For example, in a mouse model of acute lung injury induced by lipopolysaccharide (LPS), a potent 3-sulfonamido benzoic acid derivative significantly reduced the inflammatory response. nih.gov This was evidenced by a decrease in the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in lung tissues. nih.gov This demonstrates that by antagonizing the P2Y₁₄R, these compounds can effectively dampen the inflammatory cascade.
The anti-inflammatory effects observed are a direct consequence of the inhibition of P2Y₁₄R-mediated signaling in immune cells, highlighting the potential of these compounds in modulating inflammatory processes. nih.govresearchgate.net
Biotransformation Pathways and Their Influence on Efficacy
The metabolic fate of a compound can significantly influence its biological activity and duration of action. For some related compounds, such as monoalkylated 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, it has been suggested that their observed activity may be a result of biotransformation. nih.gov
The biotransformation of benzoic acid itself is a well-studied process. A primary pathway involves conjugation with glycine (B1666218) to form hippuric acid, which is then excreted. nih.gov The sulfamoylmethyl group in this compound may be susceptible to various metabolic reactions. Aromatic sulfonation is a reversible process, and desulfonation can occur under certain physiological conditions. wikipedia.org However, the specific metabolic pathways for this compound have not been extensively detailed in the available literature.
The pharmacokinetic properties of derivatives of this compound have been investigated, revealing information about their absorption, distribution, metabolism, and excretion. For example, one of the potent 3-sulfonamido benzoic acid derivatives was found to have favorable pharmacokinetic properties and solubility. nih.gov Understanding the biotransformation of this compound is crucial for optimizing its efficacy and developing derivatives with improved metabolic stability.
Structure Activity Relationship Sar and Rational Design Paradigms for 3 Sulfamoylmethyl Benzoic Acid Analogs
Systematic Exploration of Substituent Effects
The biological activity of a molecule can be profoundly influenced by the nature and position of its substituents and the core ring system. For analogs related to 3-(sulfamoylmethyl)benzoic acid, these modifications are critical determinants of potency and selectivity.
Positional Isomerism and Ring System Impact (e.g., benzisoxazole vs. benzoic acid)
The arrangement of functional groups on the aromatic ring, known as positional isomerism, plays a crucial role in defining the pharmacological profile of a compound. Studies on benzoic acid derivatives have shown that the location of substituents significantly impacts their antibacterial activity. nih.gov For instance, the relative positioning of hydroxyl or methoxyl groups on the benzoic acid ring can alter the compound's effectiveness against pathogens like E. coli. nih.gov
A pertinent comparison can be drawn from the development of anticonvulsant drugs, where the 1,2-benzisoxazole (B1199462) ring system serves as a bioisosteric replacement for the benzoic acid moiety. The compound 3-(sulfamoylmethyl)-1,2-benzisoxazole (zonisamide) is a clinically approved anticonvulsant that demonstrates the successful application of this scaffold. nih.govnih.gov Research into its derivatives has revealed that the position of substituents on the benzisoxazole ring is a key factor in modulating activity. Specifically, the introduction of a halogen atom at the 5-position of the benzisoxazole ring was found to increase anticonvulsant activity. nih.gov This highlights the importance of the electronic environment of the ring system, which can be fine-tuned by the strategic placement of substituents.
The choice between a benzoic acid and a benzisoxazole core fundamentally alters the geometry and electronic properties of the molecule, thereby influencing its interaction with biological targets. While the benzoic acid core presents a planar acidic group, the benzisoxazole ring offers a different three-dimensional shape and dipole moment, which can lead to distinct binding interactions.
Functional Group Contribution to Activity (e.g., sulfamoyl group, halogenation)
Halogenation of the aromatic ring is a common strategy in medicinal chemistry to enhance activity, and this holds true for the benzisoxazole analogs of this compound. The introduction of a chlorine or bromine atom at the 5-position of the benzisoxazole ring resulted in a marked increase in anticonvulsant potency. nih.gov This enhancement may be attributed to several factors, including increased lipophilicity, which can improve membrane permeability, or favorable interactions with a hydrophobic pocket in the binding site.
The following table summarizes the structure-activity relationships for a series of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, illustrating the impact of substitution on anticonvulsant activity.
| Compound | R | R' | Anticonvulsant Activity (ED₅₀ mg/kg, i.p. in mice) |
| 1a | H | H | 11.8 |
| 1b | Cl | H | 5.6 |
| 1c | Br | H | 6.5 |
| 1d | H | CH₃ | 45.0 |
| 1e | H | C₂H₅ | >100 |
Data sourced from a study on 3-substituted 1,2-benzisoxazole derivatives. nih.gov
Computational Approaches to SAR Prediction (e.g., molecular docking)
In modern drug discovery, computational methods are indispensable tools for predicting and rationalizing structure-activity relationships. Molecular docking, a key computational technique, allows for the simulation of the interaction between a small molecule and the binding site of a target protein. nih.gov This approach can provide valuable insights into the binding mode of a ligand and help to explain the observed SAR data.
For analogs of this compound, molecular docking studies can be employed to predict how different substituents on the benzoic acid ring or modifications to the sulfamoyl group will affect the binding affinity and orientation of the molecule within the active site of a target enzyme. For instance, docking studies on inhibitors of carbonic anhydrase have been used to visualize how the sulfamoyl group coordinates with the zinc ion in the active site and how other parts of the molecule interact with surrounding amino acid residues. nih.gov These computational models can guide the design of new analogs with improved potency and selectivity by identifying key interactions that should be maintained or enhanced.
The predictive power of molecular docking was demonstrated in the optimization of inhibitors for anti-apoptotic proteins, where in silico docking studies accurately predicted the binding of 2,5-substituted benzoic acid derivatives to the BH3-binding groove of Mcl-1 and Bfl-1 proteins. nih.gov Such studies can prioritize the synthesis of compounds that are most likely to have the desired biological activity, thereby streamlining the drug discovery process.
De Novo Design and Lead Optimization Strategies
De novo design and lead optimization represent advanced stages in the rational design of new therapeutic agents. These strategies involve the iterative design and synthesis of novel molecules with improved properties based on an understanding of the SAR and the three-dimensional structure of the target.
De novo design can be employed to create entirely new molecular scaffolds that fit the binding site of a target protein. This process often involves computational algorithms that "grow" a molecule within the active site, piece by piece, to maximize favorable interactions. nih.gov For a target of this compound analogs, a de novo design approach could involve using the benzoic acid and sulfamoylmethyl groups as starting fragments and exploring different linkers and ring systems to identify novel, synthetically accessible compounds with high predicted affinity.
The design of carbonic anhydrase inhibitors based on the modification of the ureido-based inhibitor SLC-0111 provides an example of a lead optimization strategy where different zinc-binding groups, including the sulfamoyl and carboxylic acid moieties, were incorporated to develop potent and selective inhibitors. nih.gov
Preclinical Development and Translational Potential of 3 Sulfamoylmethyl Benzoic Acid Derivatives
In Vitro and In Vivo Safety Pharmacology Assessments
Preclinical safety pharmacology studies are crucial for identifying potential adverse effects of a new chemical entity before it can be considered for human trials. These assessments are conducted on various biological systems to determine the compound's effects on major physiological functions.
For derivatives of this chemical family, early safety and activity screenings are multifaceted. For instance, a series of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives were evaluated for their potential as anticonvulsant agents. nih.gov These in vivo assessments in mice focused on both efficacy and neurotoxicity. The most promising compound from this series, 3-(sulfamoylmethyl)-1,2-benzisoxazole (1a) , was identified based on a favorable ratio between its neurotoxic dose (NTD50) and its effective dose (ED50), suggesting a potentially acceptable therapeutic window. nih.gov The study also noted that modifications to the structure, such as the introduction of a halogen atom at the 5-position of the benzisoxazole ring, led to an increase in both anticonvulsant activity and neurotoxicity. nih.gov
Pharmacokinetic Profiles and Biopharmaceutical Considerations
The journey of a drug from administration to its target site and its subsequent elimination from the body is described by its pharmacokinetic profile. This is a critical aspect of preclinical development, as it helps in understanding how a compound will behave in a biological system.
For the newer 3-sulfonamido benzoic acid derivatives , significant efforts have been made to improve their "druggability." nih.gov One of the major hurdles for earlier P2Y14R antagonists was poor pharmacokinetic properties. nih.gov However, the derivative known as compound 25l has demonstrated superior solubility and pharmacokinetic properties compared to its predecessors. nih.gov Another compound from a similar series, 16c , also showed excellent metabolic stability in both rat and human microsomes, which is a positive indicator of how the drug might be processed in the body. researchgate.net
These biopharmaceutical considerations are key to designing drugs that can be effectively absorbed and maintained at therapeutic concentrations. The development of injectable drug delivery systems, such as thermogels incorporating benzoic acid derivatives for treating conditions like glaucoma, further highlights the importance of formulation and biopharmaceutical properties in achieving desired therapeutic outcomes. nih.gov
Below is a table summarizing the activity of selected derivatives discussed in preclinical studies.
| Compound ID | Derivative Class | Target/Activity | In Vitro Potency (IC50) | Key Findings |
| 1a | 3-(Sulfamoylmethyl)-1,2-benzisoxazole | Anticonvulsant | Not Applicable | Deemed most promising due to the ratio of neurotoxicity to effective dose in mice. nih.gov |
| 25l | 3-Sulfonamido benzoic acid | P2Y14R Antagonist | 5.6 ± 0.3 nM | Potent antagonist with improved solubility and pharmacokinetic properties. nih.gov |
| 16c | 3-Amide benzoic acid | P2Y14R Antagonist | 1.77 nM | Showed excellent metabolic stability in rat and human microsomes. researchgate.net |
Pathways to Therapeutic Development
The pathway from a promising preclinical compound to an approved therapeutic is a long and highly regulated process, often conceptualized as a drug discovery pipeline. This journey begins with target identification and validation, followed by lead discovery and optimization, preclinical development, and finally, clinical trials in humans.
To date, the derivatives of 3-(sulfamoylmethyl)benzoic acid and its close relatives remain in the preclinical stages of development. For example, despite the promising anti-inflammatory effects of the 3-sulfonamido benzoic acid derivatives , none have yet entered clinical trials. nih.gov The reasons for this can be multifaceted, often related to the need for more extensive safety testing, optimization of pharmacokinetic profiles, or strategic decisions by the developing organizations.
The development of 3-(sulfamoylmethyl)-1,2-benzisoxazole as an anticonvulsant also illustrates an early stage of this pathway. nih.gov The identification of a lead compound (1a) would typically be followed by further optimization to enhance efficacy and reduce toxicity, comprehensive preclinical safety studies, and the development of a scalable manufacturing process before it could be considered for Investigational New Drug (IND) status and the initiation of clinical trials.
Metabolic Fate and Pharmacokinetic Dynamics of 3 Sulfamoylmethyl Benzoic Acid
Absorption, Distribution, and Elimination Profiles
Direct studies detailing the absorption, distribution, and elimination (ADME) of 3-(Sulfamoylmethyl)benzoic acid are not readily found in published research. However, based on its chemical structure—a benzoic acid derivative containing a sulfonamide group—some general pharmacokinetic properties can be inferred.
Benzoic acid itself is known to be rapidly absorbed from the gastrointestinal tract. Its distribution is influenced by its pKa and the pH of various body compartments. Elimination of benzoic acid and its metabolites primarily occurs via the kidneys. For instance, studies on benzoic acid have shown that it is extensively absorbed orally with a high bioavailability. karger.com The primary route of elimination for benzoic acid and its metabolites is renal excretion. karger.com
Without specific experimental data for this compound, any discussion on its ADME profile remains speculative and would require dedicated pharmacokinetic studies to be confirmed.
Identification of Biotransformation Enzymes and Pathways
The biotransformation of this compound is expected to involve Phase I and Phase II metabolic reactions, typical for xenobiotics. The primary enzymes likely involved are Cytochrome P450 (CYP) for Phase I oxidation and UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) for Phase II conjugation.
Phase I Metabolism (Oxidation): The chemical structure of this compound presents potential sites for oxidative metabolism by CYP enzymes. The benzene (B151609) ring is susceptible to aromatic hydroxylation. While specific CYP isoforms responsible for the metabolism of this compound have not been identified, CYP3A4 is a major enzyme involved in the metabolism of a vast number of drugs and could potentially play a role. nih.gov Other CYP families, such as CYP1, CYP2, and CYP3, are responsible for metabolizing approximately 80% of clinical drugs through oxidative pathways. nih.gov
Phase II Metabolism (Conjugation): The benzoic acid moiety is a prime substrate for conjugation reactions. The carboxylic acid group can undergo glucuronidation, a common detoxification pathway catalyzed by UGTs, which are primarily located in the liver. nih.gov This process increases the water solubility of the compound, facilitating its excretion.
Additionally, the benzoic acid can be conjugated with amino acids, most commonly glycine (B1666218), to form hippuric acid. This is a well-established metabolic pathway for benzoic acid. researchgate.net
The sulfonamide group itself can also undergo metabolism. N-acetylation is a common metabolic pathway for sulfonamides, catalyzed by N-acetyltransferases (NATs).
It is important to reiterate that while these are the expected metabolic pathways based on the compound's functional groups, the actual biotransformation of this compound has not been experimentally determined.
Metabolite Profiling and Pharmacological Relevance
There is no published information available that specifically profiles the metabolites of this compound. Based on the potential biotransformation pathways discussed above, hypothetical metabolites could include:
Hydroxylated derivatives: Resulting from the oxidation of the benzoic acid ring.
Glucuronide conjugates: Formed by the attachment of glucuronic acid to the carboxylic acid group.
Glycine conjugates: Such as a hippuric acid derivative.
N-acetylated sulfonamide: If the sulfonamide nitrogen undergoes acetylation.
The pharmacological relevance of these potential metabolites is unknown. In many cases, metabolic transformation leads to pharmacologically inactive and more readily excretable compounds. However, it is also possible for metabolites to retain or even have enhanced pharmacological activity or, in some instances, to be responsible for toxicity. For example, the activity of some monoalkylated 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives is thought to be a result of their biotransformation.
A comprehensive metabolite profiling study using techniques such as mass spectrometry would be necessary to identify the actual metabolites of this compound and subsequently assess their pharmacological activity.
Advanced Computational Chemistry and in Silico Modeling for 3 Sulfamoylmethyl Benzoic Acid
Molecular Docking for Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and interaction of a small molecule ligand with the active site of a target protein.
While specific molecular docking studies targeting 3-(Sulfamoylmethyl)benzoic acid are not extensively detailed in publicly available literature, the methodology can be applied to understand its potential interactions with various biological targets. For instance, benzoic acid derivatives have been investigated as inhibitors of enzymes like SARS-CoV-2 main protease and anti-apoptotic proteins such as Mcl-1 and Bfl-1. In a hypothetical docking study of this compound, the carboxylic acid group would be expected to form key hydrogen bonds or salt bridges with basic residues (e.g., Arginine, Lysine) in a protein's binding pocket. The sulfamoylmethyl group could also participate in hydrogen bonding via its -SO2NH2 moiety, acting as both a hydrogen bond donor and acceptor.
The binding affinity, often expressed as a docking score or binding energy (kcal/mol), quantifies the stability of the ligand-protein complex. A lower binding energy typically indicates a more stable complex and potentially higher inhibitory activity. The predicted binding mode would reveal specific interactions, such as:
Hydrogen Bonds: Between the carboxylate, the sulfonamide NH and O atoms, and polar amino acid residues.
Hydrophobic Interactions: Involving the benzene (B151609) ring and nonpolar residues like Leucine, Valine, and Isoleucine.
Electrostatic Interactions: Between the charged carboxylate and positively charged residues.
A representative table of potential interactions and their corresponding energies, as would be generated from a docking simulation, is shown below.
| Interaction Type | Interacting Group of Ligand | Potential Interacting Residue | Predicted Energy Contribution |
| Hydrogen Bond / Salt Bridge | Carboxylic Acid (-COOH) | Arginine (Arg), Lysine (Lys) | Strong |
| Hydrogen Bond | Sulfonamide (-SO2NH2) | Aspartate (Asp), Glutamate (Glu), Serine (Ser) | Moderate |
| Hydrophobic (π-Alkyl) | Benzene Ring | Leucine (Leu), Valine (Val) | Weak to Moderate |
This table is illustrative of the types of data generated from a molecular docking study and does not represent actual experimental results for this specific compound.
Quantum Chemical Calculations (e.g., DFT for electronic structure, reactivity, HOMO-LUMO analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. These calculations provide fundamental information about molecular geometry, vibrational frequencies, and the distribution of electrons. For this compound, DFT calculations, often using a basis set like B3LYP/6-31G(d,p), can elucidate key electronic properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
Analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, can identify the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen atoms of the carboxyl and sulfamoyl groups would be expected to be electron-rich (nucleophilic) regions, while the hydrogen atoms of the carboxyl and amine groups would be electron-poor (electrophilic) regions.
Table of Predicted Quantum Chemical Properties:
| Parameter | Predicted Value (Arbitrary Units) | Significance |
| Energy of HOMO (EHOMO) | -6.5 eV | Relates to electron-donating ability; ionization potential. |
| Energy of LUMO (ELUMO) | -1.8 eV | Relates to electron-accepting ability; electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and stability. A larger gap implies higher stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
Note: The values in this table are hypothetical and serve to illustrate the data obtained from quantum chemical calculations.
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
The success of a potential drug candidate is highly dependent on its ADME properties, which describe its fate within an organism. In silico models are now routinely used to predict these properties early in the drug discovery process, helping to identify candidates with favorable pharmacokinetic profiles and reduce late-stage attrition.
For this compound, various ADME parameters can be predicted using computational tools like SwissADME or QikProp. These predictions are often based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.
Key predicted ADME properties for this compound would likely include:
Gastrointestinal (GI) Absorption: Predicted to be high, given its relatively small size and moderate polarity.
Lipinski's Rule of Five: This rule assesses drug-likeness. This compound is expected to comply with these rules (e.g., molecular weight < 500, LogP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).
Blood-Brain Barrier (BBB) Penetration: The presence of polar groups (carboxylic acid, sulfonamide) would likely result in a prediction of poor BBB penetration.
CYP450 Inhibition: Predictions would assess whether the compound is likely to inhibit major cytochrome P450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is crucial for avoiding drug-drug interactions.
Solubility: The compound is predicted to be soluble in water, a favorable property for administration.
Table of Predicted ADME Properties:
| Property | Predicted Value/Descriptor | Implication for Drug-Likeness |
| Molecular Weight | ~231.24 g/mol | Compliant with Lipinski's Rule |
| LogP (Lipophilicity) | ~1.5 | Optimal range for absorption and distribution |
| Topological Polar Surface Area (TPSA) | ~91.8 Ų | Influences membrane permeability and absorption. |
| H-Bond Donors | 3 | Compliant with Lipinski's Rule |
| H-Bond Acceptors | 4 | Compliant with Lipinski's Rule |
| GI Absorption | High | Good oral bioavailability is likely. |
| BBB Permeation | No | Unlikely to cause central nervous system side effects. |
These values are calculated estimates and serve as a predictive guide for experimental studies.
Theoretical Insights into Molecular Recognition and Complexation
Molecular recognition refers to the specific interaction between two or more molecules through non-covalent bonds. Understanding the principles governing the molecular recognition of this compound is key to rationalizing its interaction with biological targets or other molecules in a condensed phase.
Theoretical studies, often employing molecular dynamics (MD) simulations, can provide a dynamic picture of the complexation process. These simulations model the movement of atoms and molecules over time, revealing the stability of interactions and the conformational changes that may occur upon binding.
For this compound, key recognition features are its hydrogen bonding capabilities and the aromatic ring. The benzoic acid dimer, a classic example of molecular recognition, is formed through strong hydrogen bonds between the carboxylic acid groups. Similarly, the sulfamoylmethyl group can engage in specific hydrogen bonding patterns. MD simulations could explore the stability of these interactions in different environments, such as in aqueous solution or within a protein's binding site.
The thermodynamic parameters of binding, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), can be calculated to quantify the driving forces of complexation. For example, a negative ΔH would suggest that the binding is enthalpically driven, likely due to the formation of strong hydrogen bonds. These theoretical insights help in understanding why the molecule binds to a specific target and can guide the design of analogues with improved affinity and specificity.
Broader Applications and Future Directions in Chemical Sciences
Catalysis and Organic Synthesis Applications
While not primarily utilized as a catalyst itself, 3-(Sulfamoylmethyl)benzoic acid serves as a valuable scaffold and starting material in organic synthesis. Its structural framework is integral to the development of novel compounds, particularly those with targeted biological activities. The dual functional groups—carboxylic acid and sulfonamide—offer reactive sites for a variety of chemical transformations, allowing for the construction of complex molecular architectures.
Research has demonstrated its role in the synthesis of sulfamoyl benzamide (B126) derivatives designed as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in conditions like thrombosis, inflammation, and cancer. nih.gov In these synthetic pathways, the carboxylic acid group of sulfamoyl benzoic acids readily undergoes amide coupling reactions with various amines. nih.govsemanticscholar.org This is typically achieved using standard coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). nih.gov
Similarly, the synthesis of sulfamoyl benzoic acid analogues with agonist activity at the lysophosphatidic acid (LPA) receptor involves the modification of the core structure, highlighting its utility as a foundational molecule in medicinal chemistry research. nih.gov The fundamental reactions involving this compound underscore its importance as a building block in synthetic chemistry.
| Functional Group | Reaction Type | Reagents/Conditions | Resulting Structure | Reference |
| Carboxylic Acid | Amide Coupling | Amines, EDCI, HOBt, DMAP | N-substituted benzamides | nih.govsemanticscholar.org |
| Sulfonyl Halide (precursor) | Sulfonamide Formation | Ammonium Hydroxide or Amines | Sulfonamides | nih.govsemanticscholar.org |
| Carboxylic Acid | Esterification | Alcohols, Acid Catalyst | Benzoic Esters | nih.gov |
Materials Science and Engineering Potential
The potential of this compound in materials science and engineering, while not extensively explored, can be inferred from its molecular structure. As a bifunctional monomer, it possesses the necessary reactive handles to be incorporated into various polymeric systems, potentially creating novel polymers, coatings, or functional materials.
The carboxylic acid moiety is a classic functional group for polymerization reactions. It can undergo condensation polymerization with diols to form polyesters or with diamines to create polyamides. The inclusion of the sulfamoylmethyl side group would introduce a polar, hydrogen-bonding capable moiety into the polymer chain, which could significantly influence the material's properties, such as:
Thermal Stability: The sulfonamide group is known to impart thermal resistance to polymers.
Solubility: The polar nature of the sulfonamide could enhance solubility in specific organic solvents.
Adhesion: The hydrogen-bonding capabilities could improve the adhesive properties of coatings.
Functionalization: The N-H group on the sulfonamide provides a site for further chemical modification, allowing for the grafting of other functional groups to tailor the material's surface properties.
Drawing parallels from related compounds, benzoic acid-terminated oligoesters have been utilized to modify the melt flow of thermoplastic coatings. google.com Furthermore, benzoic acid itself has been studied for its ability to be segregated within the crystalline cavities of polymers like syndiotactic polystyrene, demonstrating the compatibility of the benzoate structure with polymer matrices. mdpi.com The unique combination of functional groups in this compound suggests its potential as a specialty monomer or additive for creating materials with tailored performance characteristics.
| Functional Group | Potential Polymer Type | Potential Application | Anticipated Property Enhancement |
| Carboxylic Acid | Polyesters, Polyamides | Engineering Plastics, Fibers | Modified thermal and mechanical properties |
| Sulfonamide | Additive or Co-monomer | Functional Coatings, Membranes | Increased thermal stability, improved adhesion |
| Both Groups | Cross-linkable Polymers | Thermosetting Resins | Enhanced network stability, tailored surface energy |
Supramolecular Chemistry and Self-Assembly Studies
The field of supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. The structure of this compound is exceptionally well-suited for forming such higher-order assemblies due to its capacity for strong and directional hydrogen bonding.
The carboxylic acid group is known to form highly stable, centrosymmetric dimers through a pair of O-H···O hydrogen bonds. This is a well-documented self-assembly motif for benzoic acid and its derivatives. researchgate.net Beyond this primary dimerization, the sulfonamide group offers additional sites for non-covalent interactions. The two sulfonyl oxygens act as potent hydrogen bond acceptors, while the N-H group serves as a hydrogen bond donor.
This combination of functionalities could lead to the formation of extended, one-dimensional tapes or two-dimensional sheets in the solid state or in solution. The interplay between the carboxylic acid dimerization and the sulfonamide-mediated hydrogen bonding could result in complex and predictable supramolecular architectures. The study of these self-assembly processes is crucial for the rational design of new molecular crystals and functional organic materials where precise molecular arrangement dictates the macroscopic properties. nih.govfrontiersin.org
| Functional Group / Moiety | Non-Covalent Interaction Type | Potential Supramolecular Motif |
| Carboxylic Acid (-COOH) | Hydrogen Bonding (O-H···O) | Centrosymmetric Dimer |
| Sulfonamide (-SO₂NH₂) | Hydrogen Bonding (N-H···O) | Chains, Tapes, Sheets |
| Benzene (B151609) Ring | π-π Stacking | Stacked Columnar Arrays |
Agrochemical and Environmental Significance
Derivatives of benzoic acid represent a well-established class of compounds in the agrochemical industry. federalregister.gov Specifically, the class of sulfonylmethylamino-substituted benzoic acids has been identified as possessing significant herbicidal properties. google.com A patent describes novel benzoic acid compounds with a sulfonylmethylamino substitution as being "outstandingly effective and selective as herbicides". google.com
Although research specifically detailing the herbicidal activity of this compound is limited, its structural similarity to this patented class of compounds strongly suggests its potential for use or modification in developing new herbicidal agents. The carboxylic acid and sulfonamide moieties are common features in many commercial herbicides, often playing a crucial role in the molecule's mode of action and its transport within the plant.
The environmental significance would be linked to its efficacy and biodegradability. The development of selective herbicides is critical for modern agriculture to minimize damage to non-target crops and the surrounding ecosystem. Further research into this compound and its derivatives could lead to new crop protection solutions. There is currently no specific information available on its potential role as a plant autotoxin.
Concluding Remarks and Future Research Perspectives
Synthesis of Current Knowledge on 3-(Sulfamoylmethyl)benzoic Acid
This compound is an organic compound featuring a benzoic acid scaffold substituted with a sulfamoylmethyl group at the meta-position. While direct and extensive research on this specific molecule is limited, a synthesis of available data on closely related structures and derivatives provides valuable insights into its chemical nature and potential areas of scientific interest.
The core structure combines the acidic carboxyl group of benzoic acid with the polar sulfamoyl group, suggesting a compound with distinct physicochemical properties. Data for the closely related compound, 3-sulfamoyl-benzoic acid (which lacks the methylene (B1212753) linker), indicates a white solid with a molecular weight of 201.20 g/mol and the empirical formula C₇H₇NO₄S. guidechem.comsigmaaldrich.com It is characterized as causing serious eye irritation. sigmaaldrich.com For this compound itself, the molecular formula would be C₈H₉NO₄S.
The primary area where the 3-(sulfamoylmethyl) moiety has been explored is in the development of pharmacologically active agents. Notably, derivatives of 3-(sulfamoylmethyl)-1,2-benzisoxazole have been synthesized and investigated for their anticonvulsant properties. chemscene.comnih.gov One such derivative, designated AD-810, demonstrated potent activity against maximal electroshock-induced seizures in animal models, with a pharmacological profile comparable to established antiepileptic drugs like diphenylhydantoin and carbamazepine. nih.gov This suggests that the 3-(sulfamoylmethyl)phenyl moiety can serve as a key pharmacophore in the design of central nervous system-active compounds. The synthesis of these derivatives typically involves a multi-step process starting from 3-(bromomethyl)-1,2-benzisoxazole, which is then reacted with sodium bisulfite, followed by chlorination and amination to introduce the sulfamoylmethyl group. chemscene.comnih.gov
Furthermore, the broader class of sulfamoyl benzoic acid analogues has been investigated for other biological activities. For instance, certain sulfamoyl benzoic acid derivatives have been designed as specific agonists for the lysophosphatidic acid (LPA₂) receptor, which is involved in anti-apoptotic and mucosal barrier-protective effects. nih.gov This line of research highlights the potential for this class of compounds in therapeutic areas beyond neurology.
Critical Unanswered Questions and Research Gaps
Despite the promising activity of its derivatives, significant gaps exist in the scientific literature concerning this compound itself. The most critical unanswered questions and research gaps are:
Dedicated Synthesis and Characterization: There is a lack of published, optimized, and scalable synthetic routes specifically for this compound. Consequently, comprehensive characterization of its physicochemical properties, such as melting point, boiling point, solubility in various solvents, and pKa values, is not readily available.
Pharmacological Profile: The intrinsic biological activity of this compound remains uninvestigated. It is unclear whether the anticonvulsant effects observed in its benzisoxazole derivatives are a result of the entire molecular structure or if the parent acid possesses any inherent activity.
Mechanism of Action: For the active derivatives, the precise mechanism of action at the molecular level has not been fully elucidated. While the pharmacological profile of AD-810 is similar to some existing drugs, the specific molecular targets and pathways through which it exerts its anticonvulsant effects are unknown. nih.gov
Metabolic Fate and Pharmacokinetics: There is no information on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Understanding its metabolic stability, potential metabolites, and pharmacokinetic parameters is crucial for any future development.
Toxicological Profile: A comprehensive toxicological assessment of this compound is absent from the literature. Data on its acute and chronic toxicity, genotoxicity, and other potential adverse effects are needed to establish a safety profile.
Strategic Directions for Future Interdisciplinary Studies
To address the existing knowledge gaps and to fully explore the potential of this compound and its derivatives, a multi-pronged, interdisciplinary research approach is warranted. The following strategic directions are proposed:
Medicinal and Synthetic Chemistry:
Development and optimization of a robust and efficient synthesis for this compound.
Synthesis of a focused library of derivatives to systematically explore the structure-activity relationships (SAR) for anticonvulsant and other potential biological activities. This could involve modifications to the benzoic acid ring, the sulfamoyl group, and the methylene linker.
Investigation into the synthesis of metal complexes, drawing inspiration from studies on related sulfamoylbenzamido benzoic acids which have shown antimicrobial and anthelmintic properties. nih.gov
Pharmacology and Neuroscience:
Systematic screening of this compound and its new derivatives for a broader range of pharmacological activities, including but not limited to anticonvulsant, analgesic, anti-inflammatory, and receptor-specific agonist/antagonist effects.
In-depth mechanistic studies to identify the molecular targets of the most potent compounds. This could involve receptor binding assays, enzyme inhibition studies, and electrophysiological recordings.
Head-to-head comparison of the efficacy and neurotoxicity of new derivatives against current standard-of-care medications in relevant animal models of neurological disorders.
Drug Metabolism and Pharmacokinetics (DMPK) and Toxicology:
In vitro and in vivo studies to characterize the metabolic pathways, pharmacokinetic profiles, and bioavailability of lead compounds.
Comprehensive toxicological evaluation, including cytotoxicity, genotoxicity, and in vivo safety pharmacology studies, to assess the therapeutic index of promising candidates.
Computational Chemistry and Molecular Modeling:
Use of in silico tools to predict the ADME-Tox properties of virtual derivatives to guide synthetic efforts.
Molecular docking studies to visualize and understand the interactions of active compounds with their biological targets, aiding in the rational design of more potent and selective molecules.
By pursuing these strategic directions, the scientific community can build a comprehensive understanding of this compound, potentially unlocking new therapeutic agents for a variety of diseases.
Q & A
Basic: What are the standard synthetic routes for preparing 3-(sulfamoylmethyl)benzoic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves sulfamoylation of a benzoic acid precursor. A common approach is the reaction of 3-(bromomethyl)benzoic acid with sulfamide (NH₂SO₂NH₂) under nucleophilic substitution conditions. Key parameters include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity .
- Temperature: Reactions are performed at 60–80°C to balance yield and side-product formation .
- Catalysts: Use of mild bases (e.g., K₂CO₃) to deprotonate sulfamide and drive the reaction forward .
Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks at δ 8.0–8.3 ppm (aromatic protons), δ 4.5–4.8 ppm (CH₂-SO₂), and δ 2.1–2.3 ppm (sulfamoyl NH₂) confirm the structure .
- ¹³C NMR: Carboxylic acid carbonyl at ~170 ppm and sulfamoyl carbon at ~55 ppm .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (mobile phase: acetonitrile/0.1% TFA) assess purity (>98%) .
- Mass Spectrometry (MS): ESI-MS [M-H]⁻ peak at m/z 228.0 (theoretical molecular weight: 229.2 g/mol) .
Basic: What are the solubility profiles of this compound in common organic solvents, and how do they affect formulation?
Methodological Answer:
- Solubility Testing: Gravimetric or UV-Vis methods in solvents like DMSO (high solubility), ethanol (moderate), and water (low due to the carboxylic acid group) .
- Implications:
- Use DMSO for stock solutions in biological assays .
- Ethanol/water mixtures (1:1) for crystallization .
- pH-Dependent Solubility: Protonation of the sulfamoyl group at acidic pH (e.g., gastric fluid) increases aqueous solubility .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Comparative Assays: Standardize in vitro models (e.g., enzyme inhibition assays with consistent ATP concentrations and pH ).
- Structural-Activity Relationship (SAR): Synthesize analogs (e.g., halogenated or methylated derivatives) to isolate functional group contributions .
- Pathway Analysis: Use transcriptomics or proteomics to identify off-target interactions that may explain divergent results .
Advanced: What mechanistic pathways govern the reactivity of the sulfamoylmethyl group in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Studies: Monitor reaction progress via HPLC to determine rate constants under varying conditions (e.g., solvent polarity, temperature) .
- DFT Calculations: Model transition states to predict regioselectivity in substitutions (e.g., preferential attack at the methylene carbon vs. sulfamoyl nitrogen) .
- Isotopic Labeling: Use ¹⁸O-labeled sulfamide to trace oxygen incorporation in byproducts .
Advanced: How can synthetic yields of this compound be improved while minimizing side reactions?
Methodological Answer:
- Design of Experiments (DOE): Optimize variables (temperature, molar ratios, catalyst loading) via response surface methodology .
- Catalyst Screening: Test alternatives to traditional bases (e.g., DBU or ionic liquids) for enhanced efficiency .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to detect intermediates (e.g., sulfamide deprotonation) and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
